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molecular formula C12H23N3O3 B8465454 tert-Butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperidine-1-carboxylate

Cat. No. B8465454
M. Wt: 257.33 g/mol
InChI Key: BEQDXPROLVMHPF-UHFFFAOYSA-N
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Patent
US08785462B2

Procedure details

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (91 mmol) was dissolved in ethanol (200 mL), and an aqueous hydroxylamine solution (50%, 17 mL, 170 mmol) was added, followed by heating to reflux for 3.5 hours. The reaction solution was cooled, and subsequently concentrated under reduced pressure to afford tert-butyl 4-[2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate as a colorless amorphous solid.
Quantity
91 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)#[N:2].[NH2:17][OH:18]>C(O)C>[NH2:2][C:1](=[N:17][OH:18])[CH2:3][CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
91 mmol
Type
reactant
Smiles
C(#N)CC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC1CCN(CC1)C(=O)OC(C)(C)C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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